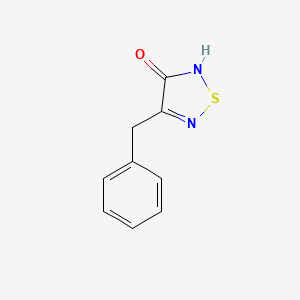

4-Benzyl-1,2,5-thiadiazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-1,2,5-thiadiazol-3-ol is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,5-thiadiazol-3-ol typically involves the reaction of benzylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of benzylamine with thiocarbonyl diimidazole in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyl-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Halogenated derivatives, substituted thiadiazoles.

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

4-Benzyl-1,2,5-thiadiazol-3-ol has been investigated for its potential as an anticancer agent. Derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa cells, with some derivatives exhibiting higher potency than established drugs like sorafenib.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. It has been synthesized into derivatives that show enhanced antibacterial properties compared to traditional antibiotics. Specifically, compounds derived from this scaffold have been tested against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showing comparable or superior efficacy to reference drugs like norfloxacin and ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been explored extensively. This compound has been incorporated into studies assessing its efficacy in reducing inflammation through both in vitro and in vivo models. Results suggest that these compounds can significantly reduce inflammatory markers, indicating their potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

Drug Development

this compound serves as a core structure for the synthesis of novel therapeutic agents targeting various diseases. Its versatility allows for modifications that enhance biological activity and selectivity against specific targets. For example, derivatives have been designed to act on specific enzymes involved in disease pathways, showcasing the compound's role in drug discovery .

Agricultural Chemistry

Insecticidal Properties

Thiadiazole derivatives related to this compound have demonstrated insecticidal activities beneficial for pest control in agriculture. Bioassays conducted on various agricultural pests indicate that these compounds can effectively reduce pest populations while offering an alternative to traditional chemical pesticides.

Material Science

Organic Electronics

The electron-withdrawing properties of thiadiazole derivatives make them suitable for applications in organic electronics. Compounds containing the thiadiazole core are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. Their electronic properties are characterized to assess their performance in these technologies.

Summary Table of Applications

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thiadiazole derivatives, several compounds based on this compound were synthesized and tested against HeLa cancer cells. The results indicated that specific modifications to the benzyl group significantly enhanced cytotoxicity compared to control compounds.

Case Study 2: Antimicrobial Evaluation

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for antibacterial activity. These compounds demonstrated high efficacy against Gram-positive bacteria with minimal toxicity towards mammalian cells, suggesting their potential as new antibiotic agents .

Mécanisme D'action

The mechanism of action of 4-Benzyl-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biological processes. For example, it may inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins, leading to the degradation of these proteins and exerting anticancer effects .

Comparaison Avec Des Composés Similaires

1,2,3-Thiadiazole: Another isomer of thiadiazole with different chemical properties and biological activities.

1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

1,3,4-Thiadiazole: Widely studied for its therapeutic potential in various diseases.

Uniqueness of 4-Benzyl-1,2,5-thiadiazol-3-ol: this compound is unique due to its specific substitution pattern and the presence of a benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature distinguishes it from other thiadiazole isomers and contributes to its distinct chemical reactivity and biological activity.

Activité Biologique

4-Benzyl-1,2,5-thiadiazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential applications in various fields, including medicine and materials science.

Chemical Structure and Properties

This compound features a thiadiazole ring with a benzyl substituent, which enhances its lipophilicity and ability to interact with biological membranes. This unique structure contributes to its distinct chemical reactivity and biological activity when compared to other thiadiazole derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C9H8N4S |

| Molar Mass | 208.25 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

| Stability | Stable under standard laboratory conditions |

Target Interactions

This compound interacts with various biological targets, primarily through enzyme inhibition. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining pH balance in tissues. The binding of this compound to the active site of carbonic anhydrase forms a stable complex that prevents the enzyme from catalyzing its reaction.

Cellular Effects

The compound influences several cellular processes, particularly those related to oxidative stress and inflammation. It has been reported to reduce oxidative stress markers in various cell types, suggesting a protective role against cellular damage . Additionally, it may modulate inflammatory pathways, contributing to its potential as an anti-inflammatory agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is comparable to that of established antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It appears to induce apoptosis in cancer cells via oxidative stress pathways and may also interfere with cell cycle progression.

Case Studies and Research Findings

A series of studies have explored the biological activities of this compound:

- Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Activity : In a study examining various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment .

- Inflammation Reduction : Animal model studies showed that administration of the compound significantly reduced inflammatory markers in induced models of arthritis and colitis. The anti-inflammatory effects were attributed to the modulation of cytokine release and inhibition of NF-kB signaling pathways .

Propriétés

IUPAC Name |

4-benzyl-1,2,5-thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHDRLWOGCTEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.